molecular formula C20H22N4O2S3 B2752975 N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1207030-37-2

N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2752975
CAS RN: 1207030-37-2
M. Wt: 446.6
InChI Key: ZGNCLZCBBZXTJP-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been confirmed by IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Microwave-assisted Synthesis of Hybrid Molecules

Research indicates the potential of hybrid molecules containing various chemical moieties, including benzothiazole, for antimicrobial, antilipase, and antiurease activities. A study by Başoğlu et al. (2013) detailed the synthesis of compounds starting from ethyl piperazine-1-carboxylate, leading to derivatives with significant biological activities, suggesting a pathway for developing compounds with therapeutic applications (Başoğlu et al., 2013).

Heterocyclic Synthesis Using Thiophenylhydrazonoacetates

Mohareb et al. (2004) explored the synthesis of various heterocyclic derivatives, including benzo[b]thiophen derivatives. The reactivity of these compounds towards different nitrogen nucleophiles was investigated, yielding a variety of heterocyclic derivatives. This study exemplifies the diverse potential of thiophene derivatives in synthesizing novel heterocyclic compounds with potential biological activities (Mohareb et al., 2004).

Novel Benzodifuranyl and Thiazolopyrimidines as Anti-inflammatory Agents

A study by Abu‐Hashem et al. (2020) highlighted the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research suggests the therapeutic potential of benzothiazole derivatives in developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

QSAR on New Benzothiazoles Substituted Piperazine Derivatives

Al-Masoudi et al. (2011) conducted a quantitative structure-activity relationship (QSAR) study on benzothiazole derivatives, providing insights into their potential biological activities and interactions. This research supports the idea that structural modifications in compounds like N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can significantly impact their biological efficacy and applications (Al-Masoudi et al., 2011).

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on further exploring the therapeutic potential of these compounds and developing new methods for their synthesis.

properties

IUPAC Name

N-[2-[4-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S3/c25-18(14-28-20-22-15-4-1-2-5-16(15)29-20)24-11-9-23(10-12-24)8-7-21-19(26)17-6-3-13-27-17/h1-6,13H,7-12,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNCLZCBBZXTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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